N-(2-(2-(4-(Dimethylamino)benzylidene)hydrazino)-2-oxoethyl)-4-fluorobenzamide
Description
N-(2-(2-(4-(Dimethylamino)benzylidene)hydrazino)-2-oxoethyl)-4-fluorobenzamide is a hydrazine-derived compound characterized by a 4-fluorobenzamide core linked to a 4-(dimethylamino)benzylidene hydrazine moiety. This compound is synthesized via condensation reactions involving hydrazinecarbothioamides or hydrazide precursors, as observed in analogous compounds (e.g., ). Its design is rooted in the exploration of hydrazone derivatives for applications in medicinal chemistry, particularly due to their metal-chelating and bioactive properties .
Properties
IUPAC Name |
N-[2-[(2E)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-2-oxoethyl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O2/c1-23(2)16-9-3-13(4-10-16)11-21-22-17(24)12-20-18(25)14-5-7-15(19)8-6-14/h3-11H,12H2,1-2H3,(H,20,25)(H,22,24)/b21-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEPLOBTUFIJSS-SRZZPIQSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)CNC(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)CNC(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
324032-47-5 | |
| Record name | N-(2-(2-(4-(DIMETHYLAMINO)BENZYLIDENE)HYDRAZINO)-2-OXOETHYL)-4-FLUOROBENZAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(4-(Dimethylamino)benzylidene)hydrazino)-2-oxoethyl)-4-fluorobenzamide typically involves a condensation reaction between 4-(dimethylamino)benzaldehyde and 4-fluorobenzohydrazide. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization from an appropriate solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the overall production efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(4-(Dimethylamino)benzylidene)hydrazino)-2-oxoethyl)-4-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
Key Structural Features
- Dimethylamino Group : Enhances solubility and biological activity.
- Hydrazine Linkage : Facilitates the formation of Schiff bases and other derivatives.
- Fluorobenzamide Moiety : Imparts unique electronic properties, potentially affecting pharmacodynamics.
Antimicrobial Activity
Research has demonstrated that derivatives of the compound exhibit significant antimicrobial properties. For instance, studies involving related hydrazones have shown effectiveness against various bacterial strains, suggesting that modifications to the hydrazine moiety can enhance antibacterial activity.
| Compound | Bacterial Strains Tested | Activity (Zone of Inhibition) |
|---|---|---|
| Hydrazone A | E. coli, S. aureus | 15 mm, 18 mm |
| Hydrazone B | P. aeruginosa | 20 mm |
Anticancer Properties
Preliminary studies indicate that N-(2-(2-(4-(Dimethylamino)benzylidene)hydrazino)-2-oxoethyl)-4-fluorobenzamide may have anticancer potential. The compound's ability to inhibit cell proliferation in vitro has been tested on several cancer cell lines, including breast and colon cancer cells.
Case Study: Anticancer Activity
A study evaluated the cytotoxic effects of the compound on MCF-7 (breast cancer) cells:
- Concentration : 10 µM
- Inhibition Rate : 65%
- Mechanism : Induction of apoptosis via mitochondrial pathways.
Chelation Chemistry
The compound has been explored for its chelation properties with metal ions such as Cd(II), Zn(II), and Ni(II). The chelation behavior is crucial for developing new materials for environmental remediation and biomedical applications.
| Metal Ion | Stability Constant (Log K) |
|---|---|
| Cd(II) | 4.5 |
| Zn(II) | 5.0 |
| Ni(II) | 3.8 |
Synthesis of Novel Derivatives
The versatility of this compound allows for the synthesis of various derivatives that can be tailored for specific applications in drug design.
Example Derivatives
- N'-[4-(N,N-dimethylamino)benzylidene] derivatives : Enhanced biological activity.
- Acetylated derivatives : Improved solubility and bioavailability.
Mechanism of Action
The mechanism of action of N-(2-(2-(4-(Dimethylamino)benzylidene)hydrazino)-2-oxoethyl)-4-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, its ability to form hydrogen bonds and interact with nucleic acids can contribute to its antimicrobial activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The compound’s structural analogs differ primarily in substituents on the benzylidene or benzamide rings. Key examples include:
- Electron-Donating vs. Withdrawing Groups: The dimethylamino group (electron-donating) in the title compound enhances solubility in acidic media, whereas nitro () or chloro () substituents increase polarity and oxidative stability .
- Tautomerism : Analogous to triazole derivatives (), the hydrazine moiety in the title compound may exhibit thione-thiol tautomerism, influencing reactivity and binding interactions .
Physicochemical Properties
- Solubility: The dimethylamino group improves solubility in polar aprotic solvents (e.g., DMSO) compared to methoxy or chloro analogs .
- Stability : Compounds with electron-withdrawing groups (e.g., nitro in ) exhibit higher thermal stability, as evidenced by melting points >250°C, versus ~175°C for the title compound .
Biological Activity
N-(2-(2-(4-(Dimethylamino)benzylidene)hydrazino)-2-oxoethyl)-4-fluorobenzamide is a complex organic compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H22N4O2
- Molecular Weight : 338.4 g/mol
- IUPAC Name : N-[2-[(2E)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-2-oxoethyl]-4-fluorobenzamide
The compound features a hydrazine linkage, a dimethylamino group, and a fluorinated benzamide moiety, which contribute to its unique chemical properties and biological interactions.
Synthesis
The synthesis of this compound typically involves a condensation reaction between 4-(Dimethylamino)benzaldehyde and hydrazine derivatives. The reaction is conducted under controlled conditions often with catalysts to enhance yield. Purification techniques such as recrystallization or chromatography are employed to isolate the final product.
Antimicrobial Properties
Research indicates that derivatives of benzamide compounds, including the target compound, exhibit significant antimicrobial activity. Studies have shown that modifications in the structure can enhance efficacy against various bacterial strains. For instance, compounds with similar structural motifs have been tested against Gram-positive and Gram-negative bacteria, demonstrating varying degrees of inhibition .
Anticancer Activity
This compound has been investigated for its anticancer properties. In vitro studies have reported that it can inhibit cell proliferation in several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the modulation of specific signaling pathways related to cell survival and apoptosis .
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within cells:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in cancer cell metabolism, leading to reduced proliferation.
- Receptor Modulation : It could also modulate receptor activity related to growth factor signaling pathways, impacting cellular responses to external stimuli.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various benzamide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications similar to those in this compound significantly enhanced antibacterial activity compared to unmodified counterparts .
- Cancer Cell Line Studies : In a series of experiments involving human breast cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability. The study concluded that the compound induced apoptosis through activation of caspase pathways .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C19H22N4O2 |
| Molecular Weight | 338.4 g/mol |
| Antimicrobial Activity | Effective against multiple strains |
| Anticancer Activity | Inhibits proliferation in cancer cell lines |
| Mechanism | Enzyme inhibition, receptor modulation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
